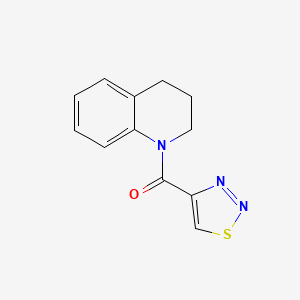
3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone, also known as DHTM, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. DHTM has been found to possess unique biochemical and physiological properties that make it an attractive candidate for a wide range of research studies. In
作用機序
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been found to interact with certain receptors in the body, such as the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been found to possess a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for Alzheimer's disease. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been found to have anticancer properties, making it a promising candidate for the development of new cancer therapies. 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has also been found to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone in lab experiments is its high purity and yield. The synthesis method for 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been optimized for high yield and purity, making it an efficient and reliable method for obtaining the compound. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been extensively studied for its potential applications in scientific research, making it a well-characterized compound with known properties and effects. However, one limitation of using 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research involving 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone. One direction is the development of new Alzheimer's disease therapies based on the inhibition of acetylcholinesterase and butyrylcholinesterase. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone may have potential as a treatment for cancer, and further research is needed to explore its anticancer properties. Another potential direction is the development of new anti-inflammatory therapies based on the anti-inflammatory properties of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone. Finally, further research is needed to fully understand the mechanism of action of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone, which may lead to new insights into its potential applications in scientific research.
合成法
The synthesis of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone involves the reaction of 2-aminobenzamide with thiadiazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then subjected to reduction with sodium borohydride to obtain the final product, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone. This method has been optimized for high yield and purity, making it an efficient and reliable method for the synthesis of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone.
科学的研究の応用
3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to possess unique properties that make it an attractive candidate for a wide range of research studies, including drug discovery, neurobiology, and cancer research. 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been found to have anticancer properties, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-12(10-8-17-14-13-10)15-7-3-5-9-4-1-2-6-11(9)15/h1-2,4,6,8H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVOFFSZCXMFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




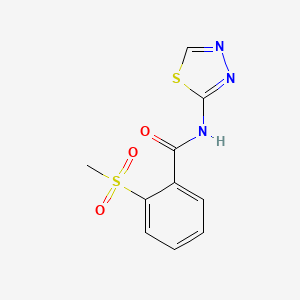

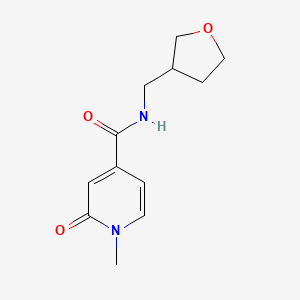
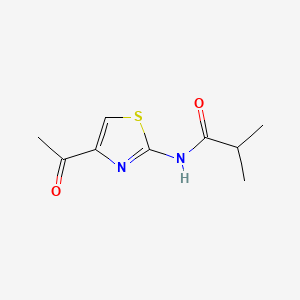
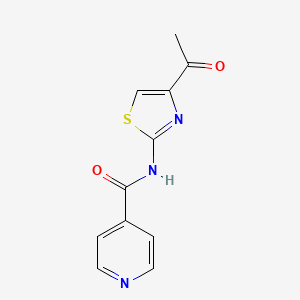
![N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)
![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)
